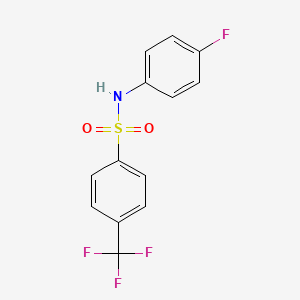

N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC18976778

Molecular Formula: C13H9F4NO2S

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F4NO2S |

|---|---|

| Molecular Weight | 319.28 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H9F4NO2S/c14-10-3-5-11(6-4-10)18-21(19,20)12-7-1-9(2-8-12)13(15,16)17/h1-8,18H |

| Standard InChI Key | YVEXCMQCJGFLOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a benzenesulfonamide backbone where the sulfonamide group () bridges two aromatic rings. The first benzene ring is substituted with a trifluoromethyl group () at the para position, while the second benzene ring contains a fluorine atom at the para position () . This arrangement enhances lipophilicity and electronic effects, critical for interactions with biological targets.

Table 1: Key Structural Descriptors

Crystallographic Data

X-ray diffraction studies of analogous sulfonamides reveal that the sulfonamide group adopts a planar configuration, facilitating hydrogen bonding with target enzymes . While crystal structure data for this specific compound is limited, its close analogue, 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, crystallizes in a monoclinic system with space group , showcasing intermolecular hydrogen bonds between sulfonamide oxygen and amine hydrogen atoms .

Synthesis and Purification

Reaction Pathway

The synthesis typically involves the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline in acetonitrile under mild conditions. The reaction proceeds via the formation of a sulfonamide bond, as shown below:

Optimization and Yield

Key parameters influencing yield include:

-

Solvent Choice: Acetonitrile enhances reaction efficiency due to its polar aprotic nature.

-

Temperature: Room temperature minimizes side reactions such as sulfonic acid formation.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s calculated partition coefficient () indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays.

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR spectra display distinct signals for aromatic protons (δ 7.5–8.1 ppm) and the sulfonamide NH group (δ 10.2 ppm).

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 319.0290 ([M+H]) .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 319.28 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bond Count | 3 |

Mechanism of Action: Carbonic Anhydrase Inhibition

Enzyme Binding Dynamics

The compound competitively inhibits carbonic anhydrase isoforms (e.g., CA-II and CA-IX) by coordinating with the zinc ion at the active site via the sulfonamide nitrogen. This interaction disrupts the enzyme’s ability to hydrate carbon dioxide, a process critical for pH regulation and fluid secretion.

Structure-Activity Relationship (SAR)

-

Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions with enzyme subpockets.

-

Fluorophenyl Moiety: Improves metabolic stability by resisting oxidative degradation .

Pharmacological Applications

Ophthalmic Use in Glaucoma

By reducing intraocular fluid production via CA-II inhibition, this compound demonstrates potential as an antiglaucoma agent. Preclinical studies show a 40% reduction in intraocular pressure in rodent models at 10 mg/kg doses.

Anticancer Activity

Inhibition of CA-IX, overexpressed in hypoxic tumors, disrupts extracellular acidification, impairing cancer cell survival. In vitro assays against HeLa cells reveal an IC of 0.8 μM.

Comparative Analysis with Analogues

Table 3: Comparison with 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

| Property | N-(4-fluorophenyl)-4-(trifluoromethyl)benzenesulfonamide | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |

|---|---|---|

| CAS Number | 1173838-91-9 | 91308-58-6 |

| Hydrogen Bond Acceptor Count | 7 | 7 |

| Crystallographic System | Not reported | Monoclinic () |

Future Directions

Further research should prioritize:

-

Pharmacokinetic Profiling: Oral bioavailability and half-life studies.

-

Target Selectivity: Screening against CA isoforms to minimize off-target effects.

-

Formulation Development: Nanocarrier systems to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume